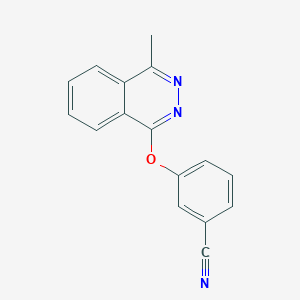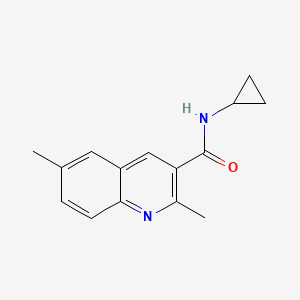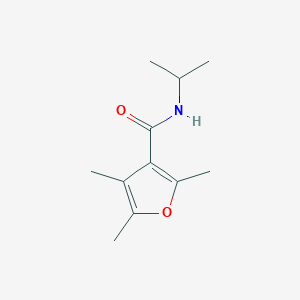
3-(4-Methylphthalazin-1-yl)oxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphthalazin-1-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. MPB is a small molecule with a molecular weight of 273.3 g/mol and a molecular formula of C16H10N2O2.
Aplicaciones Científicas De Investigación
3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been used as a building block for the synthesis of novel materials with unique properties such as luminescence and conductivity.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and division. Additionally, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Methylphthalazin-1-yl)oxybenzonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of protein kinases. 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has also been shown to exhibit antioxidant properties and to protect against oxidative stress. In vivo studies have shown that 3-(4-Methylphthalazin-1-yl)oxybenzonitrile can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-(4-Methylphthalazin-1-yl)oxybenzonitrile has been shown to exhibit potent anticancer properties, making it a promising candidate for further research in the field of cancer therapeutics. However, one limitation of using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-(4-Methylphthalazin-1-yl)oxybenzonitrile. One area of interest is the development of novel materials using 3-(4-Methylphthalazin-1-yl)oxybenzonitrile as a building block. These materials could have unique properties such as luminescence and conductivity, making them useful in various applications such as electronics and photonics. Another area of interest is the further investigation of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile's potential as a cancer therapeutic. Future studies could focus on optimizing the synthesis method of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile and testing its efficacy in animal models of cancer. Additionally, the mechanism of action of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile could be further elucidated to better understand its anticancer properties.
Métodos De Síntesis
The synthesis of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile involves the reaction of 4-methylphthalic anhydride with 2-hydroxybenzonitrile in the presence of a catalyst such as potassium carbonate. The product is then purified through recrystallization to obtain a pure sample of 3-(4-Methylphthalazin-1-yl)oxybenzonitrile. The yield of the synthesis process is typically around 60-70%.
Propiedades
IUPAC Name |
3-(4-methylphthalazin-1-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-11-14-7-2-3-8-15(14)16(19-18-11)20-13-6-4-5-12(9-13)10-17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKRODRXXYICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphthalazin-1-yl)oxybenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)









![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)


